molecular formula C6H6Cl8O B143133 Bis(2,3,3,3-tetrachloropropyl) ether CAS No. 127-90-2

Bis(2,3,3,3-tetrachloropropyl) ether

Cat. No.: B143133
CAS No.: 127-90-2
M. Wt: 377.7 g/mol
InChI Key: LNJXZKBHJZAIKQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Bis(2,3,3,3-tetrachloropropyl) ether undergoes various chemical reactions, including oxidation , reduction , and substitution .

Common Reagents and Conditions:

    Oxidation: This reaction typically involves the use of oxidizing agents such as or .

    Reduction: Reducing agents like or are commonly used.

    Substitution: Halogenation reactions often involve reagents like or under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction could produce alcohols .

Properties

IUPAC Name

1,1,1,2-tetrachloro-3-(2,3,3,3-tetrachloropropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl8O/c7-3(5(9,10)11)1-15-2-4(8)6(12,13)14/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJXZKBHJZAIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(Cl)(Cl)Cl)Cl)OCC(C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861778
Record name Bis(2,3,3,3-tetrachloropropyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127-90-2
Record name Octachlorodipropyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,3,3,3-tetrachloropropyl) ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2,3,3,3-tetrachloropropyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,3,3,3-tetrachloropropyl) ether
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Bis(2,3,3,3-tetrachloropropyl) ether primarily known for in the scientific literature?

A1: this compound, often referred to as S421, has been predominantly researched for its insecticidal properties and its ability to synergize the effects of other insecticides, particularly pyrethrins and carbamates. [, , ]

Q2: How does this compound behave in different soil types?

A2: Research indicates that this compound degrades in various tea garden soils, following first-order kinetics. The degradation rate is significantly influenced by factors like organic matter content, temperature, and microbial activity. [] For instance, its half-life is considerably longer in sterilized soil compared to non-sterilized soil. []

Q3: Are there specific analytical techniques used to study this compound?

A3: Gas Chromatography coupled with Electron Capture Detection (GC-ECD) is a prominent method employed for determining the residue levels and degradation dynamics of this compound in environmental matrices like soil and tea leaves. [, ] Additionally, Accelerated Solvent Extraction (ASE) is used for extracting the compound from tea leaves prior to analysis by GC. []

Q4: Does the structure of this compound pose challenges for its analysis by NMR spectroscopy?

A4: Yes, the presence of two chiral centers and the steric hindrance from the trichloromethyl groups contribute to the complexity observed in both 1H and 13C NMR spectra of this compound. [] Two-dimensional NMR techniques are particularly helpful in resolving these complex spectra and confirming the compound's structure. []

Q5: What are the key concerns related to this compound's persistence in the environment?

A6: While this compound degrades in the environment, factors influencing its degradation rate, such as soil type and temperature, can impact its persistence. [] This raises concerns about potential bioaccumulation and long-term effects on ecosystems, necessitating further research and monitoring.

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